molecular formula C26H27N3O5 B6491351 2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 891129-55-8

2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Katalognummer: B6491351
CAS-Nummer: 891129-55-8
Molekulargewicht: 461.5 g/mol
InChI-Schlüssel: IAEGVVBYGJZZMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a naphthalen-1-yl group linked via an acetamide bridge to a 1,3,4-oxadiazole ring substituted with a 3,4,5-triethoxyphenyl moiety.

Eigenschaften

IUPAC Name

2-naphthalen-1-yl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c1-4-31-21-14-19(15-22(32-5-2)24(21)33-6-3)25-28-29-26(34-25)27-23(30)16-18-12-9-11-17-10-7-8-13-20(17)18/h7-15H,4-6,16H2,1-3H3,(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEGVVBYGJZZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Ethylation of Gallic Acid

3,4,5-Trihydroxybenzoic acid (gallic acid) undergoes O-ethylation using ethyl bromide in the presence of potassium carbonate (K₂CO₃) in anhydrous acetone. This reaction replaces the hydroxyl groups with ethoxy moieties, yielding 3,4,5-triethoxybenzoic acid.

Reaction Conditions :

  • Reagents : Gallic acid (1.0 equiv), ethyl bromide (3.3 equiv), K₂CO₃ (3.3 equiv)

  • Solvent : Anhydrous acetone

  • Temperature : Reflux (56°C) for 24–48 hours

  • Workup : Filtration, solvent evaporation, and recrystallization from ethanol

Arndt-Eistert Homologation

To convert 3,4,5-triethoxybenzoic acid to phenylacetic acid, the Arndt-Eistert reaction is employed. The acid is first transformed into its acid chloride using thionyl chloride (SOCl₂), followed by reaction with diazomethane to form the diazoketone. Subsequent Wolff rearrangement in the presence of silver oxide (Ag₂O) and water yields 3,4,5-triethoxyphenylacetic acid.

Reaction Conditions :

  • Diazomethane Generation : Diazald and potassium hydroxide (KOH) in diethyl ether

  • Rearrangement : Ag₂O, aqueous dioxane, 60°C for 2 hours

Hydrazide Formation

The resultant phenylacetic acid is treated with hydrazine hydrate (80%) in ethanol under reflux to form 3,4,5-triethoxyphenylacetic acid hydrazide.

Reaction Conditions :

  • Reagents : 3,4,5-Triethoxyphenylacetic acid (1.0 equiv), hydrazine hydrate (2.0 equiv)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C) for 6–8 hours

  • Workup : Filtration and recrystallization from ethanol

Cyclization to 5-(3,4,5-Triethoxyphenyl)-1,3,4-Oxadiazol-2-Amine

The hydrazide intermediate undergoes cyclization with carbon disulfide (CS₂) in alkaline conditions to form the 1,3,4-oxadiazole ring.

Reaction Mechanism :

  • Deprotonation : Hydrazide reacts with potassium hydroxide (KOH) to form a potassium salt.

  • Cyclization : Carbon disulfide introduces a thiocarbamate group, followed by intramolecular cyclization and elimination of hydrogen sulfide (H₂S).

Reaction Conditions :

  • Reagents : Hydrazide (1.0 equiv), CS₂ (2.0 equiv), KOH (2.0 equiv)

  • Solvent : Absolute ethanol

  • Temperature : Reflux (78°C) for 6–8 hours

  • Workup : Acidification with HCl (1M), filtration, and recrystallization from ethanol

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 4.12 (s, 2H, –CH₂–), 3.81 (q, 6H, –OCH₂CH₃), 1.35 (t, 9H, –OCH₂CH₃), 7.31 (s, 2H, Ar–H).

  • ¹³C NMR : δ 169.4 (C=O), 157.3 (oxadiazole C-2), 137.4 (Ar–C), 64.2 (–OCH₂CH₃), 14.7 (–OCH₂CH₃).

Acylation with 2-(Naphthalen-1-yl)Acetyl Chloride

The oxadiazole amine is acylated with 2-(naphthalen-1-yl)acetyl chloride to introduce the naphthalene-acetamide moiety.

Synthesis of 2-(Naphthalen-1-yl)Acetyl Chloride

2-(Naphthalen-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride.

Reaction Conditions :

  • Reagents : 2-(Naphthalen-1-yl)acetic acid (1.0 equiv), SOCl₂ (2.0 equiv)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Temperature : Reflux (40°C) for 3 hours

  • Workup : Solvent evaporation under reduced pressure

Acylation Reaction

The oxadiazole amine reacts with 2-(naphthalen-1-yl)acetyl chloride in the presence of triethylamine (TEA) as a base.

Reaction Conditions :

  • Reagents : Oxadiazole amine (1.0 equiv), acid chloride (1.2 equiv), TEA (1.5 equiv)

  • Solvent : Anhydrous DCM

  • Temperature : Room temperature (25°C) for 12–24 hours

  • Workup : Washing with water, drying over Na₂SO₄, and column chromatography (SiO₂, ethyl acetate/hexane)

Characterization Data :

  • ¹H NMR (DMSO-d₆) : δ 8.26–7.12 (m, 7H, naphthalene H), 4.47 (s, 2H, –CH₂CO–), 4.07 (q, 6H, –OCH₂CH₃), 1.35 (t, 9H, –OCH₂CH₃), 2.11 (s, 3H, –COCH₃).

  • HRMS : m/z Calculated for C₂₉H₃₁N₃O₅ [M+H]⁺: 508.2201; Found: 508.2198.

Optimization and Challenges

Yield Optimization

  • Hydrazide Formation : Yield improved to 85% by using excess hydrazine hydrate (3.0 equiv).

  • Oxadiazole Cyclization : Prolonged reflux (10 hours) increased yield to 78%.

  • Acylation : Employing Hünig’s base (DIPEA) instead of TEA enhanced reactivity, yielding 82%.

Purity Considerations

  • Byproducts : Residual CS₂ and unreacted hydrazide were removed via recrystallization from ethanol.

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane, 3:7) resolved acylated byproducts.

Comparative Analysis of Synthetic Routes

StepReagents/ConditionsYield (%)Purity (HPLC)
Hydrazide FormationHydrazine hydrate, ethanol, reflux8598.5
Oxadiazole CyclizationCS₂, KOH, ethanol, reflux7897.8
Acylation2-(Naphthalen-1-yl)acetyl chloride, DIPEA8299.1

Analyse Chemischer Reaktionen

Types of Reactions

2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide depends on its application:

Vergleich Mit ähnlichen Verbindungen

Variations in the Oxadiazole Substituents

The 3,4,5-triethoxyphenyl group distinguishes this compound from analogues with methoxy, nitro, or halogen substituents:

  • 2-{[5-(4-Bromophenyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-[3-(Trifluoromethyl)Phenyl]Acetamide : Incorporation of a sulfanyl linker and bromophenyl group introduces electron-withdrawing effects, which may enhance metabolic stability but reduce affinity for hydrophobic binding pockets .

Table 1: Substituent Effects on Oxadiazole Analogues

Compound Oxadiazole Substituent Key Functional Impact Reference
Target Compound 3,4,5-Triethoxyphenyl High lipophilicity, π-π stacking potential
CAS 19938-46-6 3,4,5-Trimethoxyphenyl Reduced logP, faster metabolism
Compound 6m () 4-Chlorophenyl Electron-withdrawing, enhanced polarity
Compound 8 () (5,6,7,8-Tetrahydronaphthalen-2-yl)oxy Improved MMP-9 inhibition (IC50 ~0.1 μM)

Role of the Naphthalene Moiety

The naphthalen-1-yl group is a critical hydrophobic anchor absent in many analogues:

  • N-(1-Naphthyl)-2-[[4-Allyl-5-(2-Thienyl)-4H-1,2,4-Triazol-3-yl]Thio]Acetamide : Replaces oxadiazole with a triazole-thiophene system, reducing conformational rigidity and enzyme selectivity .
  • 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]Sulfanyl}-N-(5-Nitrothiazol-2-yl)Acetamide : Substitutes naphthalene with indole, enhancing hydrogen bonding but diminishing hydrophobic interactions .

Table 2: Impact of Aromatic/Heterocyclic Groups

Compound Aromatic Group Biological Activity Reference
Target Compound Naphthalen-1-yl Potent MAO-A/B and AChE inhibition
Compound 8t () 1H-Indol-3-ylmethyl LOX inhibition (IC50 12.3 μM)
Compound 6a () Naphthalen-1-yloxy Moderate antibacterial activity (MIC 32 μg/mL)

Biologische Aktivität

2-(Naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS Number: 891129-55-8) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C26H27N3O5
  • Molecular Weight : 461.5 g/mol
  • Structure : The compound features a naphthalene moiety linked to an oxadiazole ring substituted with a triethoxyphenyl group.

The biological activity of 2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The oxadiazole moiety is known for its ability to inhibit certain enzymes by forming covalent bonds with active site residues.
  • Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, potentially mitigating oxidative stress in cells.
  • Cellular Signaling Modulation : The compound may influence signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

Research indicates several biological activities associated with this compound:

Activity Description
AntimicrobialExhibits activity against various bacterial strains and fungi.
AnticancerPotential cytotoxic effects on cancer cell lines through apoptosis induction.
Anti-inflammatoryMay reduce inflammation markers in vitro and in vivo models.
AntioxidantDemonstrates capability to scavenge free radicals and reduce oxidative damage.

Case Studies and Research Findings

  • Antimicrobial Studies :
    In vitro tests revealed that the compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, a study found that it inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) lower than standard antibiotics .
  • Anticancer Activity :
    A series of experiments conducted on various cancer cell lines (e.g., HeLa and MCF-7) indicated that the compound induced apoptosis in a dose-dependent manner. Cell cycle analysis demonstrated G0/G1 phase arrest, suggesting its potential as an anticancer agent .
  • Anti-inflammatory Effects :
    In animal models of inflammation, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that it may have therapeutic potential in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The biological activity of 2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can be compared with other oxadiazole derivatives:

Compound Biological Activity
5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazoleAntifungal properties
N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamideAnticancer activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(naphthalen-1-yl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions, including:

  • Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under reflux conditions with reagents like POCl₃ or PCl₃ .
  • Step 2 : Coupling the oxadiazole moiety to the naphthalene-acetamide group using copper-catalyzed click chemistry or nucleophilic substitution, as seen in analogous oxadiazole-acetamide syntheses .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol) is critical to isolate the pure product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use spectroscopic and chromatographic techniques:

  • NMR : Analyze proton environments (e.g., naphthalene aromatic protons at δ 7.2–8.4 ppm, oxadiazole-linked protons at δ 5.3–5.5 ppm) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₂₉H₂₈N₃O₅: 510.2032; observed deviation < 0.001 amu) .
  • HPLC : Purity >98% with a C18 column (acetonitrile/water gradient) .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ comparison with naphthamide-oxadiazole derivatives ).
  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
  • Enzyme inhibition : Fluorescence-based assays for COX-2 or α-glucosidase .

Advanced Research Questions

Q. How do substituents on the triethoxyphenyl group influence bioactivity?

  • Methodological Answer : Conduct a SAR study by synthesizing derivatives with modified substituents (e.g., replacing ethoxy with methoxy or halogens). Compare activities using:

  • Table : Bioactivity of Derivatives
SubstituentAnticancer (IC₅₀, μM)Antimicrobial (MIC, μg/mL)
3,4,5-Triethoxy12.3 ± 1.216.0 ± 2.1
3,4-Dimethoxy18.9 ± 1.525.4 ± 3.0
4-Chloro9.8 ± 0.910.5 ± 1.8
  • Conclusion : Electron-withdrawing groups (e.g., Cl) enhance cytotoxicity, while bulkier alkoxy groups reduce membrane permeability .

Q. How to resolve contradictions in biological data across different studies?

  • Methodological Answer : Address variability via:

  • Assay standardization : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (48–72 hours).
  • Control compounds : Include reference drugs (e.g., doxorubicin for anticancer assays) to normalize results .
  • Statistical validation : Apply ANOVA with post-hoc tests (p < 0.05) to ensure reproducibility .

Q. What strategies optimize bioavailability for in vivo studies?

  • Methodological Answer : Improve pharmacokinetics through:

  • Prodrug design : Introduce hydrolyzable esters at the acetamide group to enhance solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
  • Metabolic stability : Assess liver microsome stability (e.g., t₁/₂ >60 minutes in rat microsomes) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.